molecular formula C9H9NO4 B3058420 5-Carbamoyl-2-methoxybenzoic acid CAS No. 89366-41-6

5-Carbamoyl-2-methoxybenzoic acid

Cat. No.: B3058420
CAS No.: 89366-41-6
M. Wt: 195.17 g/mol
InChI Key: YODFKNSUHOLONI-UHFFFAOYSA-N
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Description

5-Carbamoyl-2-methoxybenzoic acid is an organic compound with the molecular formula C9H9NO4 It is known for its unique structure, which includes a carbamoyl group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyl-2-methoxybenzoic acid typically involves the introduction of the carbamoyl and methoxy groups onto a benzoic acid derivative. One common method is the reaction of 5-amino-2-methoxybenzoic acid with phosgene or a similar reagent to form the carbamoyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-carbamoyl-2-hydroxybenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine group, resulting in 5-amino-2-methoxybenzoic acid.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products

The major products formed from these reactions include derivatives of this compound with modified functional groups, such as 5-carbamoyl-2-hydroxybenzoic acid, 5-amino-2-methoxybenzoic acid, and halogenated derivatives.

Scientific Research Applications

5-Carbamoyl-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxybenzoic acid: Similar structure but with an amino group instead of a carbamoyl group.

    5-Carbamoyl-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methoxybenzoic acid: Lacks the carbamoyl group, making it less reactive in certain contexts.

Uniqueness

5-Carbamoyl-2-methoxybenzoic acid is unique due to the presence of both the carbamoyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-carbamoyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODFKNSUHOLONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529629
Record name 5-Carbamoyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89366-41-6
Record name 5-Carbamoyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-carbamoyl-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 5-cyano-2-methoxybenzoate (2 g) prepared in step A was dissolved in 24 mL of dimethyl sulfoxide, and 12 mL of a 1 M aqueous solution of sodium hydroxide was added. After stirring for 4 hours and a half at 80° C., the mixture was cooled in an ice bath, and adjusted to pH of about 4 with the use of 10 mL of 1 M hydrochloric acid. The resulting solution was diluted with 200 mL of water, and cooled for several hours in a refrigerator. The precipitate formed was separated by filtration, washed with cold water, and then dried over diphosphorus pentoxide under reduced pressure to obtain 1.3 g (63%) of 6-methoxyisophthalamic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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